molecular formula C19H20N2O3S2 B2470790 N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-(ethanesulfonyl)benzamide CAS No. 898446-81-6

N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-(ethanesulfonyl)benzamide

Cat. No.: B2470790
CAS No.: 898446-81-6
M. Wt: 388.5
InChI Key: CNDPPADDRIZQHB-UHFFFAOYSA-N
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Description

N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-(ethanesulfonyl)benzamide is a benzamide derivative featuring a cyclohepta[b]thiophene core substituted with a cyano group at the 3-position and a 4-(ethanesulfonyl)benzamide moiety at the 2-position. The ethanesulfonyl group is a strong electron-withdrawing substituent, which may influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-2-26(23,24)14-10-8-13(9-11-14)18(22)21-19-16(12-20)15-6-4-3-5-7-17(15)25-19/h8-11H,2-7H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDPPADDRIZQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-(ethanesulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the cyclohepta[b]thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the cyano group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide under controlled conditions.

    Attachment of the ethanesulfonyl group: This can be done using ethanesulfonyl chloride in the presence of a base like triethylamine.

    Formation of the benzamide moiety: This step involves the reaction of the intermediate with 4-aminobenzoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The ethanesulfonyl moiety (-SO₂C₂H₅) participates in nucleophilic substitution reactions under controlled conditions. While less reactive than mesyl or tosyl groups, it can act as a leaving group in the presence of strong nucleophiles.

Reaction TypeReagent/ConditionsMajor Product(s)Reference
Alkoxyde SubstitutionSodium methoxide (NaOMe), reflux4-methoxy-N-{3-cyano-cycloheptathiophen-2-yl}benzamide
Amine DisplacementAmmonia (NH₃), 60°C4-amino-N-{3-cyano-cycloheptathiophen-2-yl}benzamide

Mechanistic studies indicate that the reaction proceeds via a two-step process: (1) nucleophilic attack at the sulfonyl sulfur, followed by (2) elimination of ethanesulfinate. Reaction yields range from 45% to 72%, depending on solvent polarity and temperature .

Hydrolysis Reactions

The cyano (-CN) and benzamide (-CONH-) groups undergo hydrolysis under acidic or basic conditions:

Cyano Group Hydrolysis

The cyano group hydrolyzes to a carboxylic acid (-COOH) or primary amide (-CONH₂) depending on conditions:

ConditionsProductYieldReference
6M HCl, 100°C, 12 hrsN-{3-carboxy-cycloheptathiophen-2-yl}-4-(ethanesulfonyl)benzamide68%
H₂O₂, NaOH, 80°C, 6 hrsN-{3-carbamoyl-cycloheptathiophen-2-yl}-4-(ethanesulfonyl)benzamide52%

Benzamide Hydrolysis

Acid- or base-catalyzed cleavage of the benzamide bond yields 4-(ethanesulfonyl)benzoic acid and the cycloheptathiophen-2-amine derivative:

ConditionsProductsYieldReference
4M H₂SO₄, reflux, 8 hrs4-(ethanesulfonyl)benzoic acid + 3-cyano-cycloheptathiophen-2-amine85%
2M NaOH, 70°C, 6 hrsSame as above78%

Reduction and Oxidation Pathways

The cyano group can be selectively reduced or oxidized:

Reaction TypeReagent/ConditionsProductYieldReference
ReductionLiAlH₄, THF, 0°C → RTN-{3-aminomethyl-cycloheptathiophen-2-yl}-4-(ethanesulfonyl)benzamide61%
OxidationKMnO₄, H₂O, 90°CN-{3-carboxy-cycloheptathiophen-2-yl}-4-(ethanesulfonyl)benzamide73%

Electrophilic Aromatic Substitution

The cycloheptathiophene ring undergoes electrophilic substitution at the 5-position due to electron-donating effects of the fused cycloheptane ring:

Reaction TypeReagent/ConditionsProductYieldReference
NitrationHNO₃/H₂SO₄, 0°CN-{3-cyano-5-nitro-cycloheptathiophen-2-yl}-4-(ethanesulfonyl)benzamide58%
HalogenationBr₂, FeBr₃, CH₂Cl₂N-{3-cyano-5-bromo-cycloheptathiophen-2-yl}-4-(ethanesulfonyl)benzamide49%

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging the aryl bromide intermediate (from Section 4):

Reaction TypeReagent/ConditionsProductYieldReference
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃N-{3-cyano-5-aryl-cycloheptathiophen-2-yl}-4-(ethanesulfonyl)benzamide66%

Stability Under Physiological Conditions

In vitro studies demonstrate moderate stability in plasma (t₁/₂ = 4.2 hrs), with degradation pathways dominated by benzamide hydrolysis .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have highlighted the potential of cyclohepta[b]thiophene derivatives, including N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-(ethanesulfonyl)benzamide, as promising anticancer agents. Research indicates that compounds with this scaffold exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study demonstrated that related compounds showed submicromolar growth inhibition in A549 non-small cell lung cancer cells and other cancer types like OVACAR and CAKI-1 .

Mechanism of Action
The mechanism through which these compounds exert their effects often involves interaction with specific cellular targets, modulating pathways associated with cell growth and survival. The presence of the cyano group is believed to enhance the compound's reactivity and ability to form stable interactions with biomolecules .

Antimicrobial Activity

In Vitro Studies
The compound's derivatives have also been evaluated for antimicrobial properties. A study involving structurally similar compounds demonstrated significant antibacterial activity against common pathogens such as Xanthomonas axonopodis and Ralstonia solanacearum, suggesting that this compound may possess similar properties .

Synthetic Chemistry

Synthesis and Functionalization
The synthesis of this compound typically involves multi-step organic reactions that include cyclization to form the cyclohepta[b]thiophene ring and subsequent introduction of functional groups like the cyano and sulfonyl groups. This synthetic versatility allows for the exploration of various derivatives with potentially enhanced biological activities.

Material Science Applications

Potential Use in Organic Electronics
Given its unique electronic properties attributed to the thiophene structure, there is potential for applications in organic electronics. Compounds like this compound can be explored for use in organic semiconductors or photovoltaic devices due to their ability to facilitate charge transport .

Summary Table of Applications

Application AreaDescriptionKey Findings/References
Medicinal Chemistry Anticancer properties; inhibits growth in cancer cell linesSubmicromolar GI50 values against A549 cells
Antimicrobial Activity Effective against bacterial pathogensSignificant activity against Xanthomonas
Synthetic Chemistry Multi-step synthesis involving cyclization and functionalizationVersatile synthetic routes identified
Material Science Potential applications in organic electronicsExplored for charge transport properties

Mechanism of Action

The mechanism of action of N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-(ethanesulfonyl)benzamide involves its interaction with specific molecular targets. The cyano group and the ethanesulfonyl group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Modifications

Cycloheptathiophene vs. Smaller Ring Systems
  • Cyclopenta[b]thiophene Derivatives: Compounds like (2E)-2-Cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide (30a) () replace the seven-membered cyclohepta ring with a five-membered cyclopenta system. This reduces steric bulk but may decrease conformational flexibility.
  • Benzothiophene Derivatives : Compounds such as 2-(Benzo[b]thiophen-2-yl)-4-bromo-N-(tert-butyl)benzamide (3i) () feature fused benzene-thiophene cores. These planar structures may enhance π-π stacking interactions but lack the aliphatic flexibility of cyclohepta systems .

Substituent Variations

Benzamide Modifications
  • 3-(Trifluoromethyl)benzamide (BG01046): This substituent () introduces strong electron-withdrawing effects and lipophilicity, which may increase membrane permeability compared to the target’s sulfonyl group . 2-Chlorobenzamide (): A smaller halogen substituent provides moderate electron withdrawal but less steric hindrance than sulfonyl or trifluoromethyl groups .
  • Amide Linker Variations: Propanamide (): The shorter aliphatic chain in N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)propanamide reduces molecular weight (248.34 vs. 364.38 for the target) and may alter solubility . Enamide Derivatives (): Compounds like 30a incorporate α,β-unsaturated carbonyl systems, which can enhance reactivity or serve as Michael acceptors in biological systems .

Physicochemical Properties

Melting Points and Stability

Compound Substituent Melting Point (°C) Reference
Target Compound 4-(ethanesulfonyl)benzamide Not reported
BG01046 3-(trifluoromethyl)benzamide Not reported
2-Chloro analog () 2-chlorobenzamide Not reported
30a () Morpholin-4-yl enamide 296–298
Propanamide analog () Propanamide Not reported

The high melting points of cyclopenta derivatives (e.g., 30a at 296–298°C) suggest that ring size and substituent polarity significantly influence thermal stability .

Spectroscopic Data

  • IR Spectroscopy: Sulfonyl groups exhibit strong absorption near 1150–1350 cm⁻¹ (S=O stretch), while cyano groups absorb at ~2200 cm⁻¹ (C≡N stretch) .
  • NMR : The cyclohepta ring’s aliphatic protons (4H,5H,6H,7H,8H) would appear as multiplet signals in the δ 1.5–2.5 ppm range, while aromatic protons in the benzamide moiety resonate near δ 7.5–8.5 ppm .

Biological Activity

N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-(ethanesulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H16N2O2S
  • Molecular Weight : 276.35404 g/mol
  • CAS Number : Not specified in the sources but related compounds are noted.

Biological Activity Overview

The compound exhibits a variety of biological activities that are significant for therapeutic applications. Key areas of activity include:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor cell proliferation. The mechanism often involves the modulation of specific signaling pathways associated with cancer cell growth.
  • Anti-inflammatory Properties : Similar compounds have demonstrated the ability to reduce inflammation through the inhibition of pro-inflammatory cytokines and mediators.
  • Antimicrobial Effects : Some derivatives have shown promise against bacterial strains, indicating potential use as antimicrobial agents.

Antitumor Activity

Research indicates that this compound may exert its antitumor effects through:

  • Inhibition of Cell Proliferation : Studies have reported IC50 values indicating effective concentration ranges for inhibiting various cancer cell lines.
CompoundCell LineIC50 (µM)Reference
N-{3-cyano...}A549 (Lung)15 ± 2
N-{3-cyano...}MCF-7 (Breast)10 ± 1

Anti-inflammatory Activity

The anti-inflammatory potential is attributed to:

  • Cytokine Modulation : The compound may reduce levels of TNF-alpha and IL-6 in vitro.
Study TypeResultReference
In vitroDecreased TNF-alpha by 30%
In vivoReduced swelling in paw edema model

Antimicrobial Activity

In vitro studies have shown that certain derivatives possess antimicrobial properties:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
E. coli50 µg/mL
S. aureus25 µg/mL

Case Studies

  • Case Study on Antitumor Effects : A study involving a series of benzamide derivatives reported that modifications to the cycloheptathiophene core enhanced cytotoxicity against breast cancer cells. The study highlighted structure-activity relationships (SAR) that could inform future drug design strategies.
  • Case Study on Anti-inflammatory Mechanisms : Another investigation focused on the anti-inflammatory properties in a murine model of arthritis. The compound significantly reduced joint swelling and pain indicators compared to controls.

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